(2-Chloro-3,3-difluorocycloprop-1-en-1-yl)benzene
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Overview
Description
(2-Chloro-3,3-difluorocycloprop-1-en-1-yl)benzene is an organofluorine compound characterized by the presence of a cyclopropene ring substituted with chlorine and fluorine atoms, and a benzene ring
Preparation Methods
The synthesis of (2-Chloro-3,3-difluorocycloprop-1-en-1-yl)benzene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-chloro-1-trifluoromethylalkenes with suitable reagents in the presence of a catalyst. For example, enantioselective copper-catalyzed sp2/sp3 diborylation of 1-chloro-1-trifluoromethylalkenes can be employed to produce diborylated compounds bearing a gem-difluoroalkenyl moiety . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
(2-Chloro-3,3-difluorocycloprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The double bond in the cyclopropene ring can undergo addition reactions with
Properties
CAS No. |
278601-21-1 |
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Molecular Formula |
C9H5ClF2 |
Molecular Weight |
186.58 g/mol |
IUPAC Name |
(2-chloro-3,3-difluorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H5ClF2/c10-8-7(9(8,11)12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
FFYUBOYZXJCKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(F)F)Cl |
Origin of Product |
United States |
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